6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the thiazolo[4,5-d]pyrimidinone class, characterized by a fused bicyclic core with a thiazole ring and a pyrimidinone moiety. Its structure features:
- 6-position: A 4-ethoxyphenyl group, providing electron-donating effects via the ethoxy substituent.
- 3-position: A 4-ethylphenyl group, contributing hydrophobic character.
- 5-position: A (2-oxo-2-phenylethyl)sulfanyl substituent, introducing a ketone-functionalized thioether linkage.
- 2-position: A sulfanylidene group, enhancing electron delocalization within the core.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O3S3/c1-3-19-10-12-21(13-11-19)31-26-25(38-29(31)36)27(34)32(22-14-16-23(17-15-22)35-4-2)28(30-26)37-18-24(33)20-8-6-5-7-9-20/h5-17H,3-4,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOYWCWSMPAPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OCC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include ethoxybenzene, ethylbenzene, and phenylglyoxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 6-Position
- Compound A (Fig. 18 in ): 6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one. Key difference: Replaces the 4-ethoxyphenyl group with an ethyl group.
- Compound B (): 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one. Key difference: Incorporates a coumarin moiety at the 5-position. Impact: Enhanced UV absorption and fluorescence properties due to the coumarin system, making it suitable for photophysical studies—a feature absent in the target compound .
Substituent Variations at the 3-Position
- Compound C () : Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.
- Key difference : Substitutes the 4-ethylphenyl group with a dichlorophenylpyrazole-linked substituent.
- Impact : Introduces steric bulk and electron-withdrawing chlorine atoms, which may enhance binding to hydrophobic pockets in biological targets but reduce metabolic stability compared to the ethylphenyl group .
Functional Group Modifications at the 5-Position
- Compound D (Fig. 19 in ) : 5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.
Core Structure Variations
- Compound E (): 7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate. Key difference: Replaces the thiazolo[4,5-d]pyrimidinone core with a thieno-triazolopyrimidinone system.
Biological Activity
The compound 6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a member of the thiazolo-pyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound is complex, featuring multiple functional groups that contribute to its biological properties. The presence of ethoxy and ethyl groups, along with a thiazolo-pyrimidine core, suggests potential interactions with various biological targets.
- Molecular Formula : C22H24N2O2S3
- Molecular Weight : 436.56 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thiazolo-pyrimidine core | Central structure providing unique reactivity |
| Ethoxy and ethyl substituents | Enhance lipophilicity and biological interactions |
| Sulfanyl group | Potential for redox activity and enzyme interactions |
Antimicrobial Activity
Recent studies have indicated that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi.
- In Vitro Studies : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. Minimum inhibitory concentration (MIC) values ranged from 7.81 to 250 µg/ml, indicating a broad spectrum of antimicrobial activity compared to standard drugs like fluconazole .
Anticancer Properties
Thiazolo-pyrimidines have been researched for their anticancer potential. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression. Further studies are needed to elucidate the precise molecular mechanisms involved.
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways:
- Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a crucial role in tryptophan metabolism and immune regulation. Compounds similar to the one discussed have shown promise in inhibiting IDO activity, which could enhance immune responses against tumors .
Study 1: Antimicrobial Efficacy
A study conducted by Pottorf et al. (2008) evaluated the antimicrobial efficacy of various thiazolo-pyrimidine derivatives. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
Research published in Cancer Letters explored the effects of thiazolo-pyrimidine derivatives on cancer cell lines. The findings suggested that these compounds could reduce cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
